

PIKfyve-IN-1 Cross-Reactivity & Selectivity Profile: A Technical Guide

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Compound of Interest

Compound Name: PIKfyve-IN-1

Cat. No.: B15608744

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the kinase selectivity profile of **PIKfyve-IN-1**. This guide includes frequently asked questions, troubleshooting advice for experimental work, and detailed data on off-target interactions to ensure accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How potent and selective is **PIKfyve-IN-1** for its primary target, PIKfyve?

A1: **PIKfyve-IN-1**, also referred to as SGC-PIKFYVE-1, is a highly potent inhibitor of PIKfyve kinase. In biochemical enzymatic assays, it demonstrates an IC₅₀ value of approximately 6.9 nM.^{[1][2][3]} Cellular target engagement, as measured by the NanoBRET assay, shows a similar high potency with an IC₅₀ of 4.0 nM.^{[1][2]} Comprehensive kinome-wide profiling has demonstrated that **PIKfyve-IN-1** has excellent selectivity for PIKfyve over other kinases.^{[2][4]}

Q2: What are the known off-target kinases for **PIKfyve-IN-1**?

A2: While **PIKfyve-IN-1** is highly selective, kinome-wide screening at a concentration of 1 μ M has identified a small number of potential off-target kinases. The most significant off-targets with enzymatic IC₅₀ values within 30-fold of the PIKfyve enzymatic IC₅₀ are MYLK4 and MAP4K5.^{[2][5]} It is important to note that the cellular affinity for these off-targets is significantly lower than for PIKfyve.^[5]

Q3: How does the selectivity of **PIKfyve-IN-1** compare to other known PIKfyve inhibitors like Apilimod?

A3: **PIKfyve-IN-1** possesses a distinct chemotype that lacks the canonical morpholine hinge-binding motif present in classical lipid kinase inhibitors such as Apilimod and YM201636.^{[2][4]} This structural difference results in a non-overlapping off-target profile.^{[2][4]} For instance, YM201636 has been shown to have off-target activity against PIK3CB, a catalytic subunit of PI3Ks, which is not observed with **PIKfyve-IN-1**.^[4] Apilimod is reported to be exquisitely selective for PIKfyve when profiled against a large kinase panel.^{[6][7]}

Q4: I am observing unexpected phenotypes in my cell-based assays. Could this be due to off-target effects of **PIKfyve-IN-1**?

A4: While **PIKfyve-IN-1** is highly selective, off-target effects, though minimal, cannot be entirely ruled out, especially at higher concentrations. The primary known off-targets are MYLK4 and MAP4K5.^{[2][5]} To investigate if an observed phenotype is due to off-target activity, consider the following troubleshooting steps:

- **Dose-Response Curve:** Perform a dose-response experiment. If the phenotype tracks with the IC₅₀ of PIKfyve inhibition (~4.0 nM in cells) rather than the higher IC₅₀ values for off-targets, it is more likely an on-target effect.
- **Use a Negative Control:** Utilize the structurally related negative control, SGC-PIKFYVE-1N, which lacks PIKfyve inhibitory activity.^[2] If the phenotype is absent with the negative control, it strongly suggests the effect is mediated by PIKfyve inhibition.
- **Orthogonal Inhibitor:** Use a structurally different PIKfyve inhibitor, such as Apilimod, to see if it recapitulates the phenotype.
- **Genetic Knockdown:** Perform siRNA or CRISPR-Cas9 mediated knockdown of PIKFYVE to confirm that the phenotype is a direct result of PIKfyve inhibition.^[6]

Troubleshooting Guide

Issue: Inconsistent IC₅₀ values in cellular assays.

- Possible Cause 1: Cell Permeability. While **PIKfyve-IN-1** is cell-active, differences in cell lines and culture conditions can affect compound uptake.
 - Recommendation: Ensure consistent cell densities and incubation times. If permeability is a concern, consider using assays with lysed cells or purified enzyme.
- Possible Cause 2: Assay Format. Different cellular assays measure different endpoints (e.g., target engagement vs. downstream functional effect), which can lead to varied IC50 values.
 - Recommendation: Use a direct target engagement assay like NanoBRET to confirm compound binding to PIKfyve within the cell.^[2]

Issue: Observing cellular vacuolization.

- Explanation: The formation of large cytoplasmic vacuoles is a known cellular phenotype resulting from the inhibition of PIKfyve.^[8] PIKfyve is crucial for endolysosomal membrane trafficking, and its inhibition disrupts this process, leading to vacuole formation.^{[6][9]} This is considered an on-target effect.

Quantitative Data Summary

The following tables summarize the potency and selectivity data for **PIKfyve-IN-1** (SGC-PIKFYVE-1).

Table 1: On-Target Potency of **PIKfyve-IN-1**

Assay Type	Target	IC50	Reference
Enzymatic Assay	PIKfyve	6.9 nM	^{[1][2][3]}
NanoBRET Cellular Assay	PIKfyve	4.0 nM	^{[1][2]}

Table 2: Selectivity Profile of **PIKfyve-IN-1** (SGC-PIKFYVE-1) at 1 μ M

Kinase	Assay Type	Result (Percent of Control)	Selectivity Score	Reference
PIKfyve	KINOMEScan	0.1	S10(1 μ M) = 0.02	[2][5]
8 Kinases	KINOMEScan	< 10	[2][5]	
20 Kinases	KINOMEScan	< 35	S35(1 μ M) = 0.05	[3]

Table 3: Off-Target Kinase Activity of **PIKfyve-IN-1** (SGC-PIKFYVE-1)

Off-Target Kinase	Enzymatic IC50	Cellular NanoBRET IC50	Reference
MYLK4	66 nM	270 nM	[5]
MAP4K5	89 nM	> 10,000 nM	[5]

Experimental Protocols

1. KINOMEScan™ Profiling Assay (DiscoverX)

This is a competition binding assay used to quantify the interaction of a test compound with a panel of DNA-tagged kinases.

- Principle: Kinases are tagged with a proprietary DNA tag and immobilized on a solid support. The test compound is incubated with the kinase-tagged support. The amount of kinase that remains bound to the support after incubation is measured by qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.
- Methodology:
 - **PIKfyve-IN-1** is incubated at a concentration of 1 μ M with a panel of 403 wild-type human kinases.

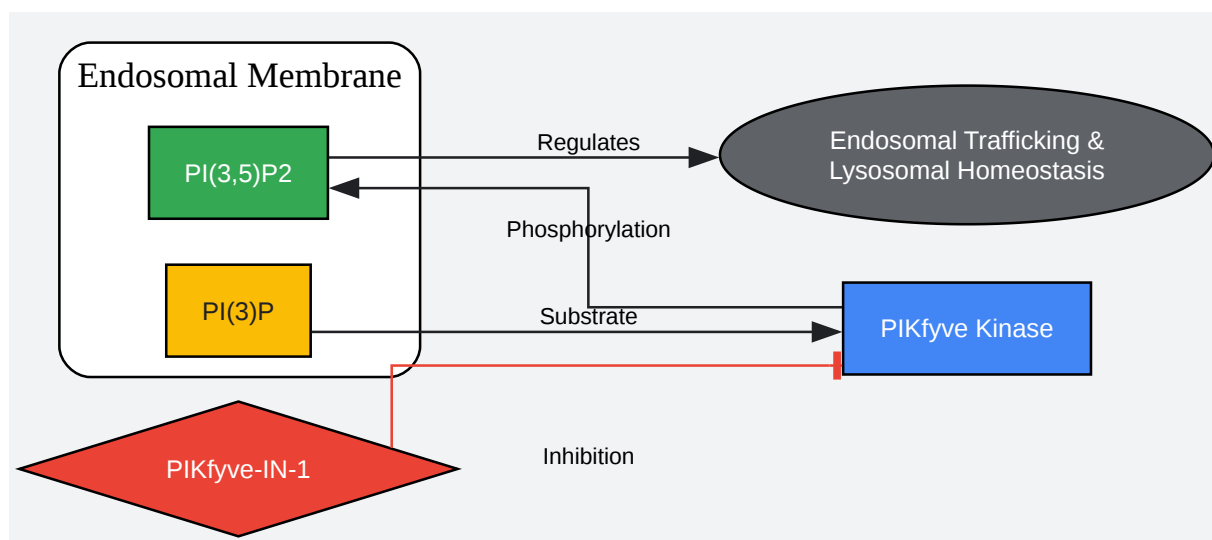
- The kinase-compound mixture is passed over a column containing an immobilized, active-site directed ligand.
- Kinases that are not bound to the test compound will bind to the column ligand and be retained.
- Kinases bound to the test compound will flow through the column.
- The amount of kinase in the flow-through is quantified using qPCR.
- Results are expressed as Percent of Control (PoC), where a lower PoC indicates stronger binding.

2. NanoBRET™ Target Engagement Assay (Promega)

This is a live-cell assay that measures the binding of a compound to a specific target protein.

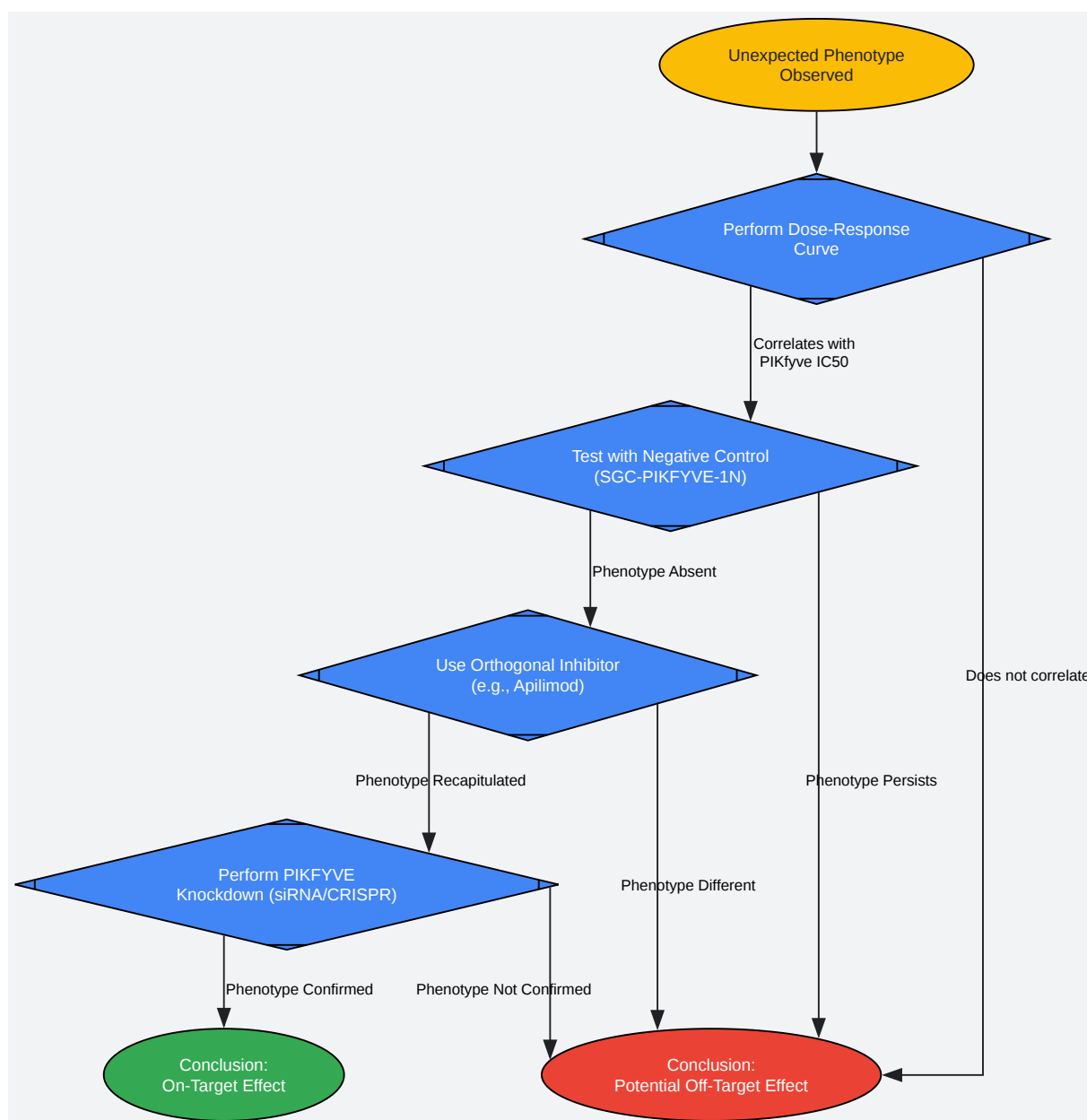
- Principle: The target protein (PIKfyve) is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent energy transfer probe (tracer) that binds to the target is added to the cells. When the tracer binds to the NanoLuc®-target fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
- Methodology:
 - HEK293T cells are transiently transfected with a plasmid encoding for PIKfyve-NanoLuc® fusion protein.
 - Transfected cells are seeded into 96-well plates.
 - A fluorescent tracer is added to the cells, followed by a serial dilution of **PIKfyve-IN-1**.
 - The NanoBRET substrate is added, and both donor (NanoLuc®) and acceptor (tracer) emission signals are measured.
 - The BRET ratio is calculated, and IC50 values are determined from the dose-response curve.

Visualizations



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Caption: PIKfyve signaling and the inhibitory action of **PIKfyve-IN-1**.



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Caption: Workflow for troubleshooting unexpected experimental phenotypes.

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